molecular formula C9H10ClNO2 B1374986 Ethyl 2-(2-chloropyridin-4-yl)acetate CAS No. 937236-73-2

Ethyl 2-(2-chloropyridin-4-yl)acetate

Cat. No. B1374986
M. Wt: 199.63 g/mol
InChI Key: MFDZGDBPQSJAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08299073B2

Procedure details

A solution of LDA (2.0 M in THF, 809 mL, 1.62 mol) was added dropwise over 3 hr to a stirred solution of 2-chloropicoline (43) (59.1 mL, 674 mmol) in THF (500 mL) at −78° C. The reaction mixture was stirred for a further 15 min and then diethylcarbonate (106 mL, 876 mmol) was added in a single portion. After 10 min the reaction mixture was allowed to warm to 0° C., was stirred at this temperature for 20 min and then a saturated aqueous solution of NH4Cl (800 mL) was added. The mixture was extracted with ether and the organic phase was washed with water, dried (MgSO4), and evaporated in vacuo to give a dark oil, (˜200 g) which was purified in three batches by flash column chromatography (SiO2, 330 g, 5-20% EtOAc in isohexane, gradient elution) to give the title compound (44) (72 g, 51%): m/z 200 (M+H)+ (ES+)
Name
Quantity
809 mL
Type
reactant
Reaction Step One
Name
2-chloropicoline
Quantity
59.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]C([N-]C(C)C)C.[Cl:9][C:10]1(C)[CH:15]=[CH:14][CH:13]=[CH:12][NH:11]1.[CH2:17]([O:19][C:20](=[O:24])OCC)[CH3:18].[NH4+].[Cl-]>C1COCC1>[Cl:9][C:10]1[CH:15]=[C:14]([CH2:2][C:20]([O:19][CH2:17][CH3:18])=[O:24])[CH:13]=[CH:12][N:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
809 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
2-chloropicoline
Quantity
59.1 mL
Type
reactant
Smiles
ClC1(NC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
106 mL
Type
reactant
Smiles
C(C)OC(OCC)=O
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 min the reaction mixture was allowed
Duration
10 min
STIRRING
Type
STIRRING
Details
was stirred at this temperature for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil, (˜200 g) which
CUSTOM
Type
CUSTOM
Details
was purified in three batches by flash column chromatography (SiO2, 330 g, 5-20% EtOAc in isohexane, gradient elution)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.